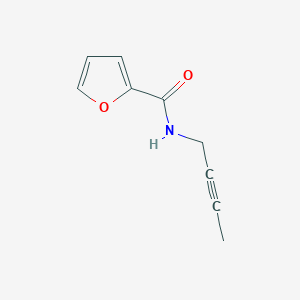

N-(but-2-yn-1-yl)furan-2-carboxamide

Overview

Description

N-(but-2-yn-1-yl)furan-2-carboxamide is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a but-2-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of 2-furoyl chloride with silanamine, N-2-butyn-1-yl-1,1,1-trimethyl-N-(trimethylsilyl)- . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is typically performed at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N-(but-2-yn-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furan derivatives, while substitution reactions can produce a wide range of substituted furan compounds .

Scientific Research Applications

N-(but-2-yn-1-yl)furan-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. It is also explored for its role in developing new therapeutic agents.

Materials Science: The unique structure of the compound makes it a candidate for use in the synthesis of novel materials with specific properties.

Biological Research: The compound’s interactions with biological systems are investigated to understand its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(but-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and the carboxamide group play crucial roles in these interactions, potentially binding to enzymes or receptors in biological systems . The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s bioactivity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(but-2-yn-1-yl)furan-2-carboxamide include other furan derivatives such as:

2-furoic acid: A simple furan derivative with a carboxylic acid group.

Furfurylamine: A furan derivative with an amine group.

Furfuryl alcohol: A furan derivative with a hydroxyl group.

Uniqueness

This compound is unique due to the presence of the but-2-yn-1-yl chain attached to the furan ring, which imparts distinct chemical and physical properties.

Biological Activity

N-(but-2-yn-1-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, emphasizing its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and an alkyne moiety, which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 189.22 g/mol. The presence of the furan ring is critical as it can interact with various biological targets, influencing cellular pathways.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The furan moiety can modulate the activity of enzymes by binding to their active sites or allosteric sites.

- Cellular Pathway Interference : It may disrupt cellular signaling pathways, which can lead to apoptosis in cancer cells or inhibition of microbial growth.

- Histone Acetyltransferase Inhibition : Preliminary studies indicate that this compound may inhibit histone acetyltransferases, affecting gene expression related to cancer progression.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of furan-containing compounds exhibit significant antibacterial activity against various strains, including E. coli and S. aureus. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 230–280 μg/mL against these pathogens .

Anticancer Potential

The anticancer activity of this compound has been evaluated using various cancer cell lines, including HepG2 (liver cancer), Huh7 (hepatocellular carcinoma), and MCF-7 (breast cancer). In vitro studies revealed that certain derivatives led to reduced cell viability, indicating potent anticancer effects. For example:

| Compound | Cell Viability (%) | Cancer Cell Line |

|---|---|---|

| 4d | 33.29 | HepG2 |

| 4a | 35.01 | HepG2 |

| 4b | 37.31 | HepG2 |

| 4c | 39.22 | HepG2 |

| Doxorubicin (control) | 0.62 | HepG2 |

These results suggest that modifications on the furan ring can enhance anticancer activity, with electron-donor substituents improving efficacy .

Study on Structure–Activity Relationship (SAR)

A comprehensive study analyzed various derivatives of furan-containing compounds to determine their SAR concerning anticancer activity. The presence of electron-donating groups was correlated with increased potency against cancer cell lines, while electron-withdrawing groups tended to reduce activity .

Hemolytic Activity Assessment

In addition to anticancer and antimicrobial properties, the hemolytic activity of synthesized derivatives was evaluated to assess their safety profile. For example:

| Compound | Hemolysis (%) |

|---|---|

| 4a | 2.60 |

| 4b | 4.12 |

| 4c | 4.84 |

| 4d | 4.56 |

| 4e | Most toxic (highest hemolysis) |

These findings indicate that while some compounds exhibit promising biological activity, their safety profiles must be carefully considered in drug development .

Properties

IUPAC Name |

N-but-2-ynylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDWPZVXIZDEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.